2-Bromo-m-xylene
Overview
Description
2-Bromo-m-xylene, also known as 2-Bromo-1,3-dimethylbenzene, is an aromatic hydrocarbon with the molecular formula C8H9Br. It is a derivative of xylene, where one of the hydrogen atoms in the benzene ring is replaced by a bromine atom. This compound is used in various organic synthesis processes and serves as an intermediate in the production of other chemical compounds .
Mechanism of Action
Target of Action
2-Bromo-m-xylene, also known as 2,6-Dimethylbromobenzene, is primarily used as an intermediate in the synthesis of various organic compounds . The specific targets of this compound can vary depending on its application.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of new compounds . The downstream effects of these reactions would depend on the specific compounds produced.
Pharmacokinetics
Given its use as an intermediate in organic synthesis, it is likely that these properties would be significantly influenced by the specific conditions of its use .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps to synthesize. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions that lead to the formation of new compounds . The effects of these compounds would depend on their specific structures and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-m-xylene can be synthesized through the bromination of m-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the bromination process is scaled up using similar reaction conditions. The process involves the continuous addition of bromine to a solution of m-xylene in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-m-xylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 2-bromo-3-methylbenzoic acid or 2-bromoisophthalic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-methoxy-m-xylene when methanol is used.
Oxidation: Major products include 2-bromo-3-methylbenzoic acid and 2-bromoisophthalic acid.
Scientific Research Applications
2-Bromo-m-xylene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: It is used as a photosensitizer in the synthesis of polymers.
Pharmaceuticals: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials and catalysts
Comparison with Similar Compounds
- 2-Bromo-1,4-dimethylbenzene (2-Bromo-p-xylene)
- 1-Bromo-3,5-dimethylbenzene (5-Bromo-m-xylene)
- 2,6-Dimethylphenol (2-Hydroxy-m-xylene)
Uniqueness: this compound is unique due to its specific bromination at the 2-position of the m-xylene structure. This selective bromination allows it to participate in specific chemical reactions that other isomers may not undergo as efficiently .
Properties
IUPAC Name |
2-bromo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMYVYZLMUEVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206230 | |
Record name | Benzene, 2-bromo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-22-7 | |
Record name | 2-Bromo-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-bromo-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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